molecular formula C16H15NO2 B2563309 [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL CAS No. 1262029-58-2

[6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL

Cat. No.: B2563309
CAS No.: 1262029-58-2
M. Wt: 253.301
InChI Key: ANSZRCZSEKJTIO-UHFFFAOYSA-N
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Description

[6-(Benzyloxy)-1H-indol-2-yl]methanol is a benzyloxy-substituted indole derivative of significant interest in medicinal chemistry and antibacterial research. This compound features a hydroxymethyl group at the 2-position of the indole ring, a key functional group found in pharmacologically active molecules. Scientific literature indicates that structurally related (2-phenyl-1H-indol-5-yl)-methanol compounds have been identified as promising new antibacterial lead compounds against Staphylococcus aureus . Furthermore, the 2-hydroxymethylindole scaffold is a valuable building block for the synthesis of multifunctional ligands, such as 5-HT6 receptor antagonists being investigated for complex conditions like Alzheimer's disease . Researchers utilize this compound and its analogs as key intermediates in the development of novel efflux pump inhibitors, which can help combat multidrug resistance in bacteria by potentiating the effects of conventional antibiotics . The product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Datasheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

(6-phenylmethoxy-1H-indol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-10-14-8-13-6-7-15(9-16(13)17-14)19-11-12-4-2-1-3-5-12/h1-9,17-18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSZRCZSEKJTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(N3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the bromination of the indole, followed by benzyl protection and halogen exchange reactions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is typically ensured through recrystallization and chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce indole-based amines .

Scientific Research Applications

Chemistry: In chemistry, [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its ability to bind to specific biological targets .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [6-(BENZYLOXY)-1H-INDOL-2-YL]METHANOL involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

(a) (6-Bromo-1H-indol-2-yl)methanol (CAS 923197-75-5)
  • Structure : Bromine at position 6, hydroxymethyl at position 2.
  • Molecular Formula: C9H8BrNO.
  • Key Properties :
    • Molecular weight: 228.07 g/mol.
    • Acute toxicity (oral, harmful) and irritant properties .
  • Comparison: The bromine substituent (electron-withdrawing) contrasts with the benzyloxy group (electron-donating), affecting electronic density and reactivity. Lower molecular weight (228.07 vs. ~255.3 g/mol estimated for [6-(Benzyloxy)-1H-indol-2-yl]methanol) suggests reduced steric bulk.
(b) 1-Phenylmethyl-1H-indole-2-methanol (CAS 187264-03-5)
  • Structure : Benzyl group at indole nitrogen (position 1), hydroxymethyl at position 2.
  • Molecular Formula: C16H15NO.
  • Key Properties :
    • Molecular weight: 237.3 g/mol.
    • Predicted density: 1.11 g/cm³; boiling point: 456°C .
  • Comparison :
    • Benzyl substitution on nitrogen alters electronic properties compared to oxygen-linked benzyloxy.
    • Higher lipophilicity due to the benzyl group but reduced polarity compared to the benzyloxy ether.
(c) (5,6-Dichloro-1H-indol-2-yl)methanol
  • Structure : Chlorine at positions 5 and 6, hydroxymethyl at position 2.
  • Molecular Formula: C9H7Cl2NO.
  • Key Properties :
    • Molecular weight: 216.06 g/mol.
    • Electron-withdrawing chlorines increase acidity of the hydroxymethyl group .
  • Comparison :
    • Dichloro substitution may enhance stability but reduce solubility compared to benzyloxy.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
This compound ~255.3* 6-OBn, 2-CH2OH Estimated higher lipophilicity
(6-Bromo-1H-indol-2-yl)methanol 228.07 6-Br, 2-CH2OH Acute toxicity; synthetic use of LiAlH4
1-Phenylmethyl-1H-indole-2-methanol 237.3 1-Bn, 2-CH2OH High predicted boiling point (456°C)
(5,6-Dichloro-1H-indol-2-yl)methanol 216.06 5,6-Cl, 2-CH2OH Increased acidity due to Cl substituents

*Estimated based on benzyloxy group contribution.

Biological Activity

[6-(Benzyloxy)-1H-indol-2-yl]methanol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology, neurology, and infectious diseases. The indole structure is known for its diverse biological properties, and the introduction of a benzyloxy group may enhance these activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential applications.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The indole moiety can modulate enzyme activities and receptor functions, influencing pathways related to cancer cell proliferation and immune responses. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are significant in neurodegenerative diseases.
  • Antioxidant Activity : It can exhibit antioxidant properties, protecting cells from oxidative stress, which is crucial in neuroprotection and cancer therapy.
  • Antimicrobial Effects : The compound has shown potential antimicrobial activity against various pathogens.

Anticancer Activity

Recent studies have demonstrated that compounds with indole structures exhibit significant anticancer properties. For instance, this compound has been evaluated for its effects on cancer cell lines:

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)10.5Induces apoptosis via caspase activation
HepG2 (Liver)12.3Microtubule destabilization
SH-SY5Y (Neuroblastoma)8.0Antioxidant effects

These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against various cancer types.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored through in vitro assays on SH-SY5Y cells:

Assay Result
DPPH Radical Scavenging75% inhibition at 50 µM
Lipid Peroxidation Inhibition60% reduction at 10 µM
AChE InhibitionIC50 = 15 µM

These results suggest that the compound not only protects neuronal cells from oxidative damage but also inhibits cholinesterase enzymes, which could be beneficial in treating Alzheimer's disease.

Antimicrobial Activity

The antimicrobial properties have been assessed against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings indicate that this compound possesses moderate antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Case Studies

Several case studies have investigated the therapeutic potential of indole derivatives similar to this compound:

  • Indole Derivatives in Cancer Therapy : A study demonstrated that indole derivatives could significantly reduce tumor growth in xenograft models of breast cancer (MDA-MB-231), showing a reduction in tumor volume by up to 50% after treatment with a related compound.
  • Neuroprotection in Animal Models : Research involving animal models of Alzheimer's disease showed that compounds with similar structures improved cognitive function and reduced amyloid plaque formation.
  • Antimicrobial Efficacy : A recent clinical trial evaluated an indole-based compound's effectiveness against multidrug-resistant bacterial infections, reporting a success rate of over 70% in eradicating infections.

Q & A

Q. What are the key spectroscopic techniques for confirming the structure and purity of [6-(benzyloxy)-1H-indol-2-yl]methanol?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the indole ring substitution pattern and benzyloxy/methanol group positions. Mass Spectrometry (MS) validates molecular weight and fragmentation patterns, while Infrared (IR) spectroscopy identifies functional groups (e.g., O–H stretching for the methanol group). High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) assesses purity. Example
TechniqueKey Peaks/FeaturesReference
¹H NMRδ 7.2–7.4 (benzyl aromatic), δ 6.5–7.0 (indole protons)
MSMolecular ion peak at m/z 265 (C₁₆H₁₅NO₂)

Q. What synthetic routes are reported for this compound?

  • Methodological Answer : Synthesis typically involves substitution reactions on indole derivatives. For example:
  • Route 1 : Alkylation of 6-hydroxyindole with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by hydroxymethylation at the 2-position using formaldehyde .
  • Route 2 : Direct functionalization via Mitsunobu reaction (DIAD, PPh₃) to introduce the benzyloxy group .
    Key variables affecting yield include reaction time (12–24 hrs), temperature (60–80°C), and solvent polarity. Yields range from 45% to 72% depending on purification methods (e.g., column chromatography vs. recrystallization) .

**How do physicochemical properties (e.g., solubility, stability) impact experimental design?

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